molecular formula C7H4ClNO4 B14847560 3-Chloropyridine-2,5-dicarboxylic acid

3-Chloropyridine-2,5-dicarboxylic acid

Cat. No.: B14847560
M. Wt: 201.56 g/mol
InChI Key: JWQUQFHOUMTOFZ-UHFFFAOYSA-N
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Description

3-Chloropyridine-2,5-dicarboxylic acid is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two carboxylic acid groups at the 2 and 5 positions and a chlorine atom at the 3 position on the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyridine-2,5-dicarboxylic acid typically involves the chlorination of pyridine derivatives followed by carboxylation. One common method is the chlorination of pyridine-2,5-dicarboxylic acid using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) as chlorinating agents. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Chloropyridine-2,5-dicarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or oxidized to form anhydrides or esters.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, and Ullmann reactions to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Products: Amino, thio, or alkoxy derivatives of pyridine.

    Oxidation Products: Anhydrides, esters, or ketones.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

3-Chloropyridine-2,5-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an inhibitor of enzymes and receptors due to its ability to interact with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Chloropyridine-2,5-dicarboxylic acid involves its interaction with specific molecular targets. The chlorine atom and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can inhibit the activity of target proteins, leading to various biological effects. The compound’s ability to participate in coupling reactions also allows it to modify the structure and function of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloropyridine-5-carboxylic acid
  • 3-Chloropyridine-4-carboxylic acid
  • 2,3-Dichloropyridine
  • 2,5-Dichloropyridine

Uniqueness

3-Chloropyridine-2,5-dicarboxylic acid is unique due to the presence of two carboxylic acid groups at specific positions on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The chlorine atom at the 3 position further enhances its versatility in synthetic applications compared to other chloropyridine derivatives.

Properties

Molecular Formula

C7H4ClNO4

Molecular Weight

201.56 g/mol

IUPAC Name

3-chloropyridine-2,5-dicarboxylic acid

InChI

InChI=1S/C7H4ClNO4/c8-4-1-3(6(10)11)2-9-5(4)7(12)13/h1-2H,(H,10,11)(H,12,13)

InChI Key

JWQUQFHOUMTOFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)C(=O)O

Origin of Product

United States

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